Crocetin dialdehyde
Description
2,6,11,15-Tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedial (CAS No. 502-70-5) is a conjugated dialdehyde with a 16-carbon backbone featuring seven alternating double bonds and four methyl substituents. Its structure is characterized by the all-trans configuration of the double bonds, as indicated by the (2E,4E,6E,8E,10E,12E,14E) stereodescriptor . The compound has a molecular formula of C₂₀H₂₄O₂ and a molecular weight of 296.40 g/mol . It is primarily used as a derivatization standard in ultra-high-performance liquid chromatography–mass spectrometry (UHPLC-MS) for profiling carotenoid-derived compounds .
Structure
3D Structure
Properties
CAS No. |
502-70-5 |
|---|---|
Molecular Formula |
C20H24O2 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
(2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedial |
InChI |
InChI=1S/C20H24O2/c1-17(11-7-13-19(3)15-21)9-5-6-10-18(2)12-8-14-20(4)16-22/h5-16H,1-4H3/b6-5+,11-7+,12-8+,17-9+,18-10+,19-13+,20-14+ |
InChI Key |
YHCIKUXPWFLCFN-QHUUTLAPSA-N |
Canonical SMILES |
CC(=CC=CC=C(C)C=CC=C(C)C=O)C=CC=C(C)C=O |
Pictograms |
Irritant |
Synonyms |
(8,8'-Diapocarotene-8,8'-dial; Crocetin dialdehyde |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,11,15-Tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedial typically involves the use of citral as a starting material. The process includes reductive coupling with titanium trichloride and lithium aluminium hydride to form the desired polyunsaturated aldehyde . The reaction conditions must be carefully controlled to ensure the correct configuration of the double bonds.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
2,6,11,15-Tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedial undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde groups into carboxylic acids.
Reduction: The aldehyde groups can be reduced to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminium hydride are typically used.
Substitution: Nucleophiles like Grignard reagents can be employed for substitution reactions.
Major Products
Oxidation: 2,6,11,15-Tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid.
Reduction: 2,6,11,15-Tetramethylhexadeca-2,4,6,8,10,12,14-heptaenediol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,6,11,15-Tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedial has several applications in scientific research:
Chemistry: Used as a model compound to study conjugated systems and their reactivity.
Biology: Investigated for its potential biological activities, including antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the context of its antioxidant activity.
Industry: Utilized in the synthesis of dyes and pigments due to its vibrant color.
Mechanism of Action
The mechanism of action of 2,6,11,15-Tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedial involves its interaction with molecular targets through its conjugated double bonds and aldehyde groups. These functional groups allow the compound to participate in redox reactions and form adducts with nucleophiles. The pathways involved often include oxidative stress modulation and interaction with cellular antioxidants.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the DIAL Family
Several related dialdehydes share structural features with the target compound, differing mainly in chain length, degree of unsaturation, and methyl substitution:
Key Observations :
- Chain Length and Conjugation : The target compound’s extended conjugation (7 double bonds) enhances UV-Vis absorption in longer wavelengths compared to shorter analogues like 2,7-dimethylocta-2,4,6-trienedial .
- Functional Groups : Replacing aldehyde groups with carboxylic acids (e.g., crocetin) increases polarity and impacts solubility and biological activity .
Reactivity
- The dialdehyde groups in the target compound enable Schiff base formation with amines, making it useful for derivatizing amino-containing analytes in LC-MS .
- In contrast, crocetin’s carboxylic acids participate in salt formation (e.g., disodium crocetinate) and esterification, which modulate its bioavailability and antioxidant efficacy .
Antioxidant Activity
- Crocetin : Exhibits potent intracellular antioxidant activity by reducing superoxide anion (O₂•⁻) and sulfite radicals (SO₃•⁻). It also upregulates glutathione peroxidase and transferase .
Enzymatic Interactions
- Crocetin inhibits human lactate dehydrogenase 5 (LDH5), a key enzyme in cancer metabolism, via binding to its NADH-binding site . No similar enzymatic targets are reported for the dialdehyde analogue.
Physicochemical Properties
| Property | Target Compound | Crocetin | 2,7-Dimethylocta-2,4,6-trienedial |
|---|---|---|---|
| Solubility | Low in water, high in THF | Low in water, soluble in DMSO | Moderate in organic solvents |
| UV-Vis λₘₐₓ | ~450 nm (estimated) | 420–440 nm | ~350 nm |
| Stability | Air-sensitive (aldehydes oxidize) | Stable as disodium salt | Prone to polymerization |
Biological Activity
Chemical Structure and Properties
2,6,11,15-Tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedial is a polyunsaturated aldehyde characterized by multiple conjugated double bonds and two aldehyde functional groups. Its molecular formula is and it has a molecular weight of approximately 296.403 g/mol. The compound's structure allows it to engage in various chemical reactions such as oxidation and reduction.
Synthesis
The synthesis of this compound typically involves using citral as a starting material. The process includes:
- Reductive Coupling : Utilizing titanium trichloride and lithium aluminium hydride to form the desired polyunsaturated aldehyde.
- Oxidation and Reduction Reactions : The aldehyde groups can be oxidized to carboxylic acids or reduced to alcohols.
The biological activity of 2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedial is largely attributed to its ability to interact with molecular targets through its conjugated double bonds and aldehyde groups. These functional groups facilitate participation in redox reactions and enable the formation of adducts with nucleophiles. The pathways involved often include modulation of oxidative stress and interaction with cellular antioxidants.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity , which is crucial for protecting cells from oxidative damage. It is believed that the conjugated system in its structure allows it to scavenge free radicals effectively. This property has implications for potential therapeutic applications in diseases characterized by oxidative stress.
Case Studies and Research Findings
-
Antioxidant Activity Evaluation :
- A study evaluated the antioxidant activity of various polyunsaturated aldehydes including 2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedial using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. Results showed a strong scavenging effect comparable to established antioxidants.
-
Cellular Studies :
- In vitro studies demonstrated that this compound can reduce reactive oxygen species (ROS) levels in human cell lines exposed to oxidative stress. The mechanism involves upregulation of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
-
Therapeutic Potential :
- Further investigations have suggested that the compound may have protective effects against neurodegenerative diseases by reducing oxidative damage in neuronal cells. This highlights its potential use in developing treatments for conditions like Alzheimer's disease.
Comparative Biological Activity Table
| Compound Name | Antioxidant Activity | Cellular Protection | Potential Applications |
|---|---|---|---|
| 2,6,11,15-Tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedial | High | Yes | Neurodegenerative diseases |
| Other Polyunsaturated Aldehydes | Moderate | Variable | Various therapeutic uses |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
